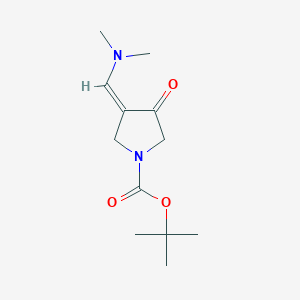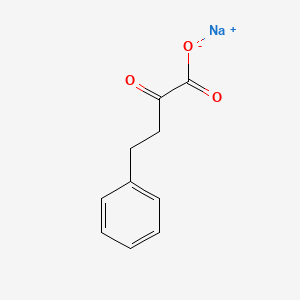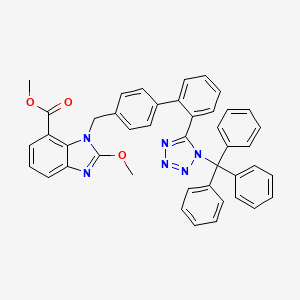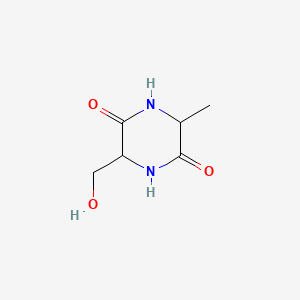
SODIUM-2-PHOSPHO-18-MOLYBDATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium-2-phospho-18-molybdate is a chemical compound with the molecular formula Mo₁₈Na₆O₆₂P₂. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 2919.13 g/mol . This compound is part of the polyoxometalate family, which consists of metal cations bridged by oxide anions. These compounds are known for their unique structures and diverse applications in various fields.
Preparation Methods
Sodium-2-phospho-18-molybdate can be synthesized through the condensation of phosphate and molybdate ions in an aqueous acid medium to form phosphomolybdic acid, which is then reduced to molybdenum blue . The synthetic route involves the following steps:
Condensation Reaction: Phosphate ions (PO₄³⁻) react with molybdate ions (MoO₄²⁻) in an acidic medium to form phosphomolybdic acid (H₃[PMo₁₂O₄₀]).
Reduction Reaction: The phosphomolybdic acid is then reduced using sodium thiosulphate to form this compound.
Industrial production methods typically involve the use of sodium molybdate dihydrate as the source of molybdenum, mixed with transition metal chloride and 2-methylimidazole in a “one-pot method” to synthesize crystalline proton-conducting materials based on {P₄Mo₆} units .
Chemical Reactions Analysis
Sodium-2-phospho-18-molybdate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can be reduced to molybdenum blue using reducing agents like sodium thiosulphate.
Substitution Reactions: It can form coordination compounds with transition metals such as cobalt and iron, resulting in the formation of proton-conducting materials.
Common reagents and conditions used in these reactions include acidic mediums for condensation reactions and reducing agents like sodium thiosulphate for reduction reactions. The major products formed from these reactions include molybdenum blue and various coordination compounds.
Scientific Research Applications
Sodium-2-phospho-18-molybdate has a wide range of scientific research applications, including:
Biology: The compound is used in various biochemical assays and as a reagent in the detection of phosphate ions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: This compound is used in corrosion protection treatments for aluminum alloys.
Mechanism of Action
The mechanism of action of sodium-2-phospho-18-molybdate involves its ability to form stable complexes with various metal ions. The compound’s unique structure allows it to act as a proton conductor, facilitating the transmission of protons through hydrogen bond networks . This property is particularly useful in the development of proton exchange membrane fuel cells.
Comparison with Similar Compounds
Sodium-2-phospho-18-molybdate is unique due to its high proton conductivity and ability to form stable coordination compounds. Similar compounds include:
Phosphomolybdic Acid (H₃[PMo₁₂O₄₀]): Used in similar applications but lacks the same level of proton conductivity.
Sodium Molybdate (Na₂MoO₄): Commonly used in industrial applications but does not have the same structural complexity.
Ammonium Molybdate ((NH₄)₆Mo₇O₂₄): Used in analytical chemistry but does not form the same stable coordination compounds as this compound.
Properties
CAS No. |
12273-51-7 |
|---|---|
Molecular Formula |
18MoO3.6Na.2O4P |
Molecular Weight |
2918.75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)


